molecular formula C10H15ClN4 B1415845 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride CAS No. 2197056-49-6

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride

Cat. No. B1415845
M. Wt: 226.7 g/mol
InChI Key: PJAZIEGTFWSPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride is a chemical compound. It is also known as 2-(2-Aminoethylamino)ethanol or AEEA . It is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor .


Synthesis Analysis

The synthesis of 2-(2-Aminoethylamino)ethanol has been reported in the literature. For instance, a 3-(2-aminoethylamino)propyl-functionalized MCM-41-immobilized copper(II) complex was prepared from commercially available and inexpensive 3-(2-aminoethylamino)propyltrimethoxysilane via immobilization on MCM-41, followed by reacting with copper(II) acetate . Another study reported the synthesis of polyaspartic acid-capped 2-aminoethylamino acid via the ring-opening reaction of cheap poly(succinimide) under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 2-(2-Aminoethylamino)ethanol is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C4H12N2O and the molecular weight is 104.15 .


Chemical Reactions Analysis

2-(2-Aminoethylamino)ethanol has been studied for its superior performance to monoethanolamine for CO2 separation. It has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .


Physical And Chemical Properties Analysis

2-(2-Aminoethylamino)ethanol is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor. It has a boiling point of 339°F, a freezing point of 51°F, and a specific gravity of 1.02 .

Scientific Research Applications

Corrosion Inhibition

  • Application : 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile, a derivative of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile, has been studied for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. The adsorption of these inhibitors on steel surfaces follows the Langmuir adsorption isotherm, indicating their potential in protecting metals against corrosion (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

Fluorescent Labeling

  • Application : A related compound, 4-(2-Aminoethylamino)-7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one, has been utilized as a highly sensitive fluorescent labeling reagent for carnitine. This demonstrates the utility of similar compounds in biochemical labeling applications, where they can be used for sensitive detection and analysis of specific biomolecules (Nakaya et al., 2001).

Alzheimer's Disease Research

  • Application : In the field of Alzheimer's disease research, a hydrophobic radiofluorinated derivative of a similar compound has been used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This highlights the potential of derivatives of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile in medical imaging and diagnostic applications (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Heterocyclic Compounds

  • Application : Derivatives of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile are used in the synthesis of various heterocyclic compounds. These synthetic processes are significant in the development of new chemicals and materials, showcasing the compound's role as a versatile intermediate in organic synthesis (Shramm & Konshin, 1982).

Antimicrobial Research

  • Application : Some derivatives of 2-arylhydrazononitriles, related to 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile, have shown promising antimicrobial activities against various organisms. This suggests the potential for these compounds in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Safety And Hazards

2-(2-Aminoethylamino)ethanol may cause severe skin burns and eye damage. It may also cause an allergic skin reaction. It is recommended to prevent skin and eye contact, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future research could focus on improving the synthesis process, exploring new applications, and studying the environmental impact of 2-(2-Aminoethylamino)ethanol. It is also important to continue studying the safety and hazards associated with this compound to ensure safe handling and use .

properties

IUPAC Name

2-(2-aminoethylamino)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.ClH/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11;/h5H,3-4,11H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAZIEGTFWSPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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